molecular formula C15H13N3 B031207 1,3-Diphenyl-1H-pyrazol-5-amine CAS No. 5356-71-8

1,3-Diphenyl-1H-pyrazol-5-amine

Cat. No. B031207
CAS RN: 5356-71-8
M. Wt: 235.28 g/mol
InChI Key: SXOFMEWDEKEVJU-UHFFFAOYSA-N
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Description

“1,3-Diphenyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C15H13N3 . It is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of “1,3-Diphenyl-1H-pyrazol-5-amine” has been achieved through various methods. One efficient method involves the cyclization of benzoylacetonitrile and phenylhydrazine in neat condition followed by acylation . Another method involves the reaction of β-oxothioanilides with arylhydrazines .


Molecular Structure Analysis

The molecular structure of “1,3-Diphenyl-1H-pyrazol-5-amine” consists of a five-membered pyrazole ring with two nitrogen atoms at different positions .


Chemical Reactions Analysis

The chemical reactions involving “1,3-Diphenyl-1H-pyrazol-5-amine” are diverse. For instance, it has been used as a starting material in the synthesis of N-arylformamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Diphenyl-1H-pyrazol-5-amine” include its molecular weight of 235.28 and its empirical formula of C15H13N3 . It is a powder with a melting point of 128-132 °C .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

1,3-Diphenyl-1H-pyrazol-5-amine: serves as a precursor in the synthesis of various pyrazole derivatives. Utilizing palladium-catalyzed C–N bond formation, researchers can create a wide array of 5-N-aryl-1,3-disubstituted pyrazol-5-amines. These compounds are significant due to their potential applications in creating organic light-emitting diodes (OLEDs), which are crucial for developing more efficient displays and lighting systems .

Pharmaceutical Applications

The pyrazoline moiety, closely related to 1,3-Diphenyl-1H-pyrazol-5-amine , is found in several marketed pharmaceuticals. It exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and anticonvulsant properties. This makes it an essential scaffold for drug discovery and development .

Antimicrobial Activity

Compounds derived from 1,3-Diphenyl-1H-pyrazol-5-amine have been studied for their antimicrobial properties. The pyrazole skeleton is a promising structure for designing new microbial agents, offering a pathway to novel antibiotics and antifungal medications .

Safety And Hazards

The safety data sheet for “1,3-Diphenyl-1H-pyrazol-5-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “1,3-Diphenyl-1H-pyrazol-5-amine” could involve further exploration of its synthesis methods and pharmacological properties. It has been suggested that this compound could be used as a key constituent in the synthesis of luminophores to obtain organic light emitting diodes (OLEDs) .

properties

IUPAC Name

2,5-diphenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOFMEWDEKEVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201777
Record name Pyrazole, 5-amino-1,3-diphenyl-
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenyl-1H-pyrazol-5-amine

CAS RN

5356-71-8
Record name 1,3-Diphenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 5-amino-1,3-diphenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 5-amino-1,3-diphenyl-
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Record name 1,3-Diphenyl-1H-pyrazol-5-ylamine
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Synthesis routes and methods

Procedure details

To a solution of 1.08 g hydrazine in 10 ml 5N hydrochloric acid was added 1.45 g benzoylacetonitrile (prepared according to the procedure of Example 2), under stirring. The mixture was refluxed for 3 hrs. After cooling, the solution was neutralized with Na2CO3. The yellow precipitate was filtrated, washed with H2O, and dried to get 2.1 g 1,3-diphenyl-5-aminopyrazole.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Q & A

Q1: What are the typical reactions 1,3-Diphenyl-1H-pyrazol-5-amine participates in, and what are the resulting products?

A1: 1,3-Diphenyl-1H-pyrazol-5-amine acts as a nucleophilic reagent in various condensation reactions. For instance, it reacts with isatins in aqueous media to yield 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives []. It can also react with 3-formylchromones under microwave irradiation and in the presence of KHSO4 as a catalyst to produce pyrazolo[3,4-b]pyridine derivatives []. Furthermore, it participates in a cyclo-condensation reaction with indolin-2-ones and barbituric acids in the presence of Alum and an ionic liquid, resulting in the formation of spiro[indoline-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine]trione derivatives [].

Q2: Why is there a growing interest in using 1,3-Diphenyl-1H-pyrazol-5-amine in synthesizing pyrazolo[3,4-b]pyridine derivatives?

A2: Pyrazolo[3,4-b]pyridines are recognized as important building blocks for various pharmaceutical compounds due to their diverse biological activities []. The use of 1,3-Diphenyl-1H-pyrazol-5-amine in their synthesis, specifically through reactions with 3-formylchromones, is gaining traction due to the development of greener and more efficient methodologies. For instance, microwave irradiation and reusable catalysts like KHSO4 are being employed to make these reactions faster, solvent-free, and high-yielding []. This focus on sustainable chemistry aligns with the increasing demand for environmentally friendly synthetic routes in drug discovery and development.

Q3: What makes the synthesis of spiro[indoline-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine]triones using 1,3-Diphenyl-1H-pyrazol-5-amine noteworthy?

A3: The synthesis of these complex heterocyclic systems utilizes 1,3-Diphenyl-1H-pyrazol-5-amine in a multi-component reaction involving indolin-2-ones and barbituric acids []. This particular synthetic route stands out due to its use of Alum as a reusable catalyst and an ionic liquid as a green reaction medium []. These features align with the principles of green chemistry, aiming to minimize waste and utilize environmentally friendly reagents and solvents. This approach offers a promising avenue for developing sustainable and efficient methods for synthesizing complex molecules with potential biological significance.

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